molecular formula C14H16N4O4S2 B14614378 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene CAS No. 60803-17-0

1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene

Cat. No.: B14614378
CAS No.: 60803-17-0
M. Wt: 368.4 g/mol
InChI Key: DTTZPQXVVFPZBS-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene: is a chemical compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to a tetraaz-1-ene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene typically involves the reaction of 4-methylbenzenesulfonyl chloride with a tetraaz-1-ene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The tetraaz-1-ene core can undergo redox reactions, altering its oxidation state.

    Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of the tetraaz-1-ene core could produce various amine derivatives.

Scientific Research Applications

1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene involves its interaction with molecular targets through its sulfonyl and tetraaz-1-ene groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: Shares the aromatic ring structure but lacks the sulfonyl and tetraaz-1-ene groups.

    4-Methylbenzenesulfonyl Chloride: Contains the sulfonyl group but lacks the tetraaz-1-ene core.

    Tetraaz-1-ene Derivatives: Compounds with similar tetraaz-1-ene cores but different substituents.

Uniqueness

1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene is unique due to the combination of its sulfonyl and tetraaz-1-ene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

60803-17-0

Molecular Formula

C14H16N4O4S2

Molecular Weight

368.4 g/mol

IUPAC Name

4-methyl-N-[[(4-methylphenyl)sulfonylamino]hydrazinylidene]benzenesulfonamide

InChI

InChI=1S/C14H16N4O4S2/c1-11-3-7-13(8-4-11)23(19,20)17-15-16-18-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)(H,15,18)

InChI Key

DTTZPQXVVFPZBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNN=NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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